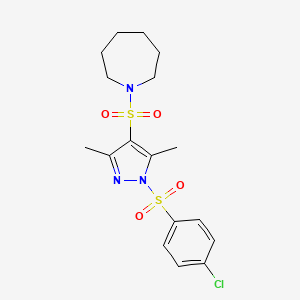
2-(3-fluorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the thiazole family and has been found to possess several unique properties that make it a promising candidate for future research.
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
A study described the synthesis of new pyridine linked thiazole derivatives, highlighting their synthesis strategy and cytotoxicity properties against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), breast cancer (MCF-7), and normal fibroblast cells (WI38). Compounds within this series demonstrated promising anticancer activity, with significant efficacy against MCF-7 and HepG2 cell lines, suggesting their potential as therapeutic agents for cancer treatment (Alaa M. Alqahtani & A. Bayazeed, 2020).
Anticancer Activity of Thiazole-Pyridine Hybrids
Another research effort synthesized thiazole incorporated pyridine derivatives, examining their in vitro anticancer activity against various cancer cell lines, such as prostate (PC3), liver (HepG2), laryngeal (Hep-2), and breast (MCF-7) cancer. One of the compounds showed higher activity against breast cancer cells compared to the reference drug 5-fluorouracil, underscoring the potential of thiazole-pyridine hybrids as anticancer agents (A. Bayazeed & R. Alnoman, 2020).
Inhibition of PI3K/mTOR Pathway
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles to improve metabolic stability. The study aimed to reduce metabolic deacetylation, a common issue with such inhibitors, by examining alternative heterocyclic analogues, leading to compounds with similar in vitro potency and in vivo efficacy while exhibiting minimal deacetylated metabolites in hepatocytes (Markian M Stec et al., 2011).
Anticancer Activity of Fluoro Substituted Compounds
Another investigation focused on the synthesis and anticancer activity of fluoro-substituted benzo[b]pyran compounds. These compounds were tested against lung, breast, and CNS cancer cell lines, demonstrating anticancer activity at low concentrations. This study emphasizes the role of fluorine substitution in enhancing the anticancer properties of these compounds (A. G. Hammam et al., 2005).
Propiedades
IUPAC Name |
2-(3-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-2-1-3-13(8-12)22-9-15(21)20-16-19-14(10-23-16)11-4-6-18-7-5-11/h1-8,10H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDOLSXSSINTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330309 |
Source


|
| Record name | 2-(3-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57265940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-fluorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide | |
CAS RN |
692878-18-5 |
Source


|
| Record name | 2-(3-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2884835.png)

![9-(3-chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884838.png)
![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)

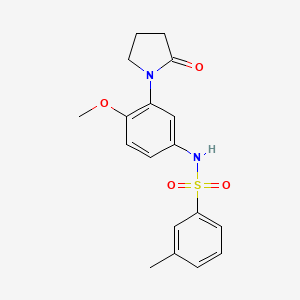
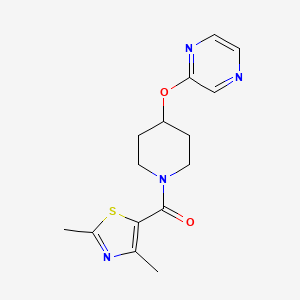
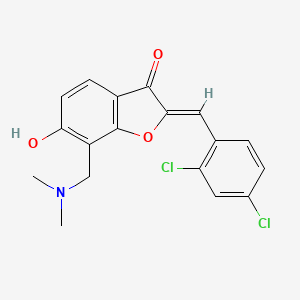
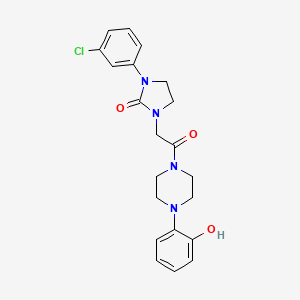
![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2884851.png)

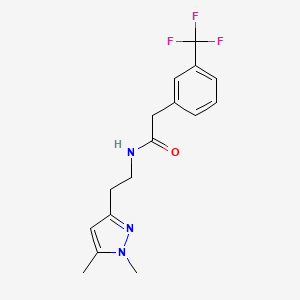
![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)
